molecular formula C20H17ClO5S B4885736 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate

4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate

Cat. No. B4885736
M. Wt: 404.9 g/mol
InChI Key: IUBLBNNYVGBVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate, also known as BPCMS, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a sulfonate ester that has shown potential as a drug candidate due to its ability to modulate certain biological processes. In

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate inhibits the activity of certain enzymes involved in inflammation and tumor growth. Another proposed mechanism is that 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate interacts with proteins involved in the aggregation of amyloid beta peptides, thereby preventing the formation of toxic oligomers.
Biochemical and Physiological Effects:
4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha. 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In vivo studies have shown that 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate has anti-inflammatory and antitumor activity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate is that it is relatively easy to synthesize in the laboratory. It also has a high degree of purity, which makes it suitable for use in biological assays. However, one limitation of 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate is that it has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate. One area of interest is the development of 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate and its potential therapeutic applications in various disease states.
Conclusion:
In conclusion, 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate is a promising compound that has shown potential as a drug candidate in a variety of therapeutic areas. Its anti-inflammatory, antitumor, and anti-amyloid properties make it a promising target for further research. While there are some limitations to its use in the laboratory, 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate remains an important compound for medicinal chemistry research.

Scientific Research Applications

4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate has been studied for its potential as a drug candidate in a variety of therapeutic areas. One study showed that 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate has antitumor activity by inducing apoptosis in cancer cells. 4-(benzyloxy)phenyl 5-chloro-2-methoxybenzenesulfonate has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

(4-phenylmethoxyphenyl) 5-chloro-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5S/c1-24-19-12-7-16(21)13-20(19)27(22,23)26-18-10-8-17(9-11-18)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBLBNNYVGBVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylmethoxyphenyl) 5-chloro-2-methoxybenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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